CDK7 versus CDK5 Isoform Selectivity Profile – Differential Kinase Inhibition Potency
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine exhibits a marked potency differential between CDK7/Cyclin H/MNAT1 and CDK5/p25 isoforms. The compound inhibits CDK7 with an IC50 of 20 nM [1], whereas CDK5/p25 inhibition requires an IC50 of 229 nM [2]. This approximately 11.5-fold potency preference for CDK7 over CDK5 is a measurable selectivity feature not observed in many unsubstituted 2-aminopyrimidine scaffolds, which typically lack the 4-aryl substitution required for productive kinase hinge-region engagement.
| Evidence Dimension | CDK isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (CDK7); IC50 = 229 nM (CDK5/p25) |
| Comparator Or Baseline | CDK7/Cyclin H/MNAT1 vs. CDK5/p25 isoform comparison |
| Quantified Difference | ~11.5-fold selectivity for CDK7 over CDK5 |
| Conditions | CDK7: 5-FAM-YSPTSPSYSPTSPSYSPTSPSKKK substrate with ATP by spectroscopic analysis; CDK5/p25: [33P]gamma-ATP incorporation into biotinylated PKTPKKAKKL substrate after 60 min incubation |
Why This Matters
Researchers requiring isoform-selective CDK inhibition for mechanistic studies or lead optimization must prioritize compounds with documented differential potency profiles rather than relying on generic 2-aminopyrimidine scaffolds with unknown selectivity.
- [1] BindingDB. (n.d.). BDBM50528812 (CHEMBL4582951) – CDK7/Cyclin H/MNAT1 Inhibition Data. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50418695 (CHEMBL1796503) – CDK5/p25 Inhibition Data. Retrieved from bindingdb.org. View Source
